molecular formula C13H24N2O2 B8228927 tert-butyl (2S)-2-cyclobutylpiperazine-1-carboxylate

tert-butyl (2S)-2-cyclobutylpiperazine-1-carboxylate

Cat. No.: B8228927
M. Wt: 240.34 g/mol
InChI Key: LYYRYDBQPSJEHS-LLVKDONJSA-N
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Description

Tert-butyl (2S)-2-cyclobutylpiperazine-1-carboxylate is a chemical compound that features a tert-butyl ester group attached to a piperazine ring, which is further substituted with a cyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-cyclobutylpiperazine-1-carboxylate typically involves the protection of the piperazine nitrogen with a tert-butyl carbamate group. This can be achieved through the reaction of piperazine with tert-butyl chloroformate under basic conditions. The cyclobutyl group can be introduced via a nucleophilic substitution reaction using cyclobutyl bromide. The overall reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the piperazine ring, providing a more sustainable and scalable method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-cyclobutylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the cyclobutyl group.

Common Reagents and Conditions

    Oxidation: tert-butyl hydroperoxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyclobutyl bromide in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized derivatives of the piperazine ring.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Introduction of various substituents at the piperazine nitrogen or cyclobutyl group.

Scientific Research Applications

Tert-butyl (2S)-2-cyclobutylpiperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-cyclobutylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and selectivity by providing steric hindrance and electronic effects. The piperazine ring can act as a scaffold for further functionalization, allowing the compound to modulate various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2S)-2-cyclobutylpiperazine-1-carboxylate is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to other similar compounds

Properties

IUPAC Name

tert-butyl (2S)-2-cyclobutylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-7-14-9-11(15)10-5-4-6-10/h10-11,14H,4-9H2,1-3H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYRYDBQPSJEHS-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCNC[C@@H]1C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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